(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
CAS No.: 17759-30-7
Cat. No.: VC20818368
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17759-30-7 |
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Molecular Formula | C7H11N3OS |
Molecular Weight | 185.25 g/mol |
IUPAC Name | [4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
Standard InChI | InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) |
Standard InChI Key | NXNGLEYSIAXGCL-UHFFFAOYSA-N |
SMILES | CNC1=NC(=NC=C1CO)SC |
Canonical SMILES | CNC1=NC(=NC=C1CO)SC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, reflects its substitution pattern on the pyrimidine ring. The pyrimidine scaffold is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Methylamino (-NHCH₃) at position 4, which introduces basicity and hydrogen-bonding capabilities.
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Methylthio (-SCH₃) at position 2, contributing to hydrophobic interactions and redox reactivity.
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Hydroxymethyl (-CH₂OH) at position 5, enabling hydrogen bonding and further functionalization .
The IUPAC name and alternative synonyms are provided below:
Property | Value |
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IUPAC Name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol |
CAS Number | 17759-30-7 |
Synonyms | 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol; M191602 |
Molecular Formula | C₇H₁₁N₃OS |
Molecular Weight | 185.25 g/mol |
PubChem CID | 10679092 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves a multi-step sequence:
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Pyrimidine Core Formation: A β-dicarbonyl compound (e.g., acetylacetone) reacts with a guanidine derivative under acidic conditions to form the pyrimidine ring.
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Methylamino Introduction: Nucleophilic substitution at position 4 using methylamine in the presence of a base such as sodium hydride.
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Methylthio Functionalization: Thiolation at position 2 via reaction with methyl disulfide or methanethiol under radical-initiated conditions.
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Hydroxymethylation: Formaldehyde addition at position 5 followed by reduction with sodium borohydride to stabilize the hydroxymethyl group .
Key Reaction Conditions:
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Temperature: 60–80°C for thiolation steps.
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Solvents: Ethanol, dichloromethane, or dimethyl sulfoxide (DMSO).
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Catalysts: Lewis acids (e.g., ZnCl₂) for ring-forming steps.
Industrial Manufacturing
Industrial production scales the above methodology using continuous flow reactors to enhance yield (typically 70–85%) and purity (>97%). Automated purification systems, such as simulated moving bed chromatography, ensure compliance with pharmaceutical-grade standards .
Physicochemical Properties
The compound’s physical and chemical characteristics are critical for its handling and application:
The hydroxymethyl group confers moderate polarity, enabling solubility in polar aprotic solvents, while the methylthio group enhances lipid membrane permeability .
Chemical Reactivity and Derivatives
Oxidation Reactions
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Hydroxymethyl Group: Oxidation with manganese dioxide (MnO₂) yields the corresponding aldehyde, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)formaldehyde, with >90% selectivity.
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Methylthio Group: Treatment with hydrogen peroxide (H₂O₂) forms sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, depending on reaction duration and stoichiometry.
Substitution Reactions
The methylthio group undergoes nucleophilic displacement with amines (e.g., piperidine) or thiols in the presence of copper catalysts, enabling diversification of the pyrimidine scaffold .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the hydroxymethyl group to a methyl group, forming 4-methylamino-2-methylthio-5-methylpyrimidine, a precursor for hydrophobic analogs.
Applications in Medicinal Chemistry
Protein Degrader Building Blocks
The compound serves as a starting material for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. Its pyrimidine core interacts with E3 ubiquitin ligases, while the hydroxymethyl group facilitates linker attachment .
Kinase Inhibitor Development
Structural analogs of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR) at IC₅₀ values of 50–200 nM, as demonstrated in in vitro kinase assays .
Antimicrobial Agents
Derivatives with modified thioether groups show bacteriostatic activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .
Supplier | Purity | Quantity | Price |
---|---|---|---|
Aladdin Scientific | 97% | 100 mg | $28.90 |
TRC | >95% | 100 mg | $160 |
ChemScene | 99% | 1 g | $400 |
Prices escalate significantly for gram-scale quantities due to purification costs .
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